cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate
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Overview
Description
cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate: is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, methyl, and amino groups, as well as two ester functionalities.
Preparation Methods
The synthesis of cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and amino groups are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the piperidine ring to introduce the two ester functionalities.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate: This compound lacks the cis configuration, which may affect its reactivity and biological activity.
1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate: This compound has a different substitution pattern, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific configuration and substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYXYJDOKAFLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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